molecular formula C9H7BrO B13974420 7-Bromo-6-methylbenzofuran

7-Bromo-6-methylbenzofuran

Cat. No.: B13974420
M. Wt: 211.05 g/mol
InChI Key: NYPDKDDGBLICHN-UHFFFAOYSA-N
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Description

7-Bromo-6-methylbenzofuran is an organic compound with the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol . It serves as a valuable chemical building block and a key precursor in medicinal chemistry research, particularly in the synthesis and development of novel anticancer agents . Benzofuran derivatives have attracted significant attention due to their diverse biological properties, and the addition of halogen atoms, such as bromine, to the benzofuran ring has been shown to significantly enhance anticancer activity by strengthening the binding affinity to molecular targets . Research highlights the potential of related brominated benzofuran derivatives, such as the compound BM7, which demonstrate potent efficacy in biological models . These derivatives have been shown to fight cancer by promoting cancer cell apoptosis, impacting interleukin-6 (IL-6) levels, and modulating reactive oxygen species (ROS) . The multifaceted mechanisms of benzofuran compounds position them as candidates of significant interest for further exploration in cancer therapy . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

7-bromo-6-methyl-1-benzofuran

InChI

InChI=1S/C9H7BrO/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5H,1H3

InChI Key

NYPDKDDGBLICHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CO2)Br

Origin of Product

United States

Overview of Research Trajectories for 7 Bromo 6 Methylbenzofuran

De Novo Synthesis of the Benzofuran Core

The construction of the benzofuran ring system from acyclic or simpler cyclic precursors is a cornerstone of synthetic organic chemistry. Various cyclization reactions have been developed to achieve this transformation, each with its own set of advantages and limitations.

Cyclization Reactions for Benzofuran Ring Construction

The formation of the furan ring fused to a benzene ring can be accomplished through several intramolecular and metal-catalyzed cyclization strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful tools for the synthesis of benzofurans, often proceeding through the formation of a key carbon-oxygen bond. A common strategy involves the cyclization of appropriately substituted phenols. For instance, the synthesis of 2-substituted indoles and benzofurans can be achieved through a nucleophilic aromatic substitution followed by a 5-endo-dig cyclization. rsc.org This method utilizes an acetylene (B1199291) group to both activate the substrate for SNAr and provide the carbon framework for the new heterocyclic ring. rsc.org Another approach involves a base-promoted intramolecular cyclization of o-bromobenzylketones, offering a transition-metal-free route to substituted benzofurans. researchgate.net

Starting Material Reaction Conditions Product Yield
o-BromobenzylketonesPotassium t-butoxide, DimethylformamideSubstituted benzofuransModerate to Good
Substituted o-bromobenzylvinyl ketonesPotassium tert-butoxide, DimethylformamideBenzofuran derivativesGood to Excellent (70-91%)
o-Hydroxystilbenes(Diacetoxyiodo)benzene, Acetonitrile2-ArylbenzofuransGood
2-Hydroxy-1,4-dionesTrifluoroacetic acid, N-bromosuccinimideBenzofuran derivativesModerate to Good

Table 1: Examples of Intramolecular Cyclization Reactions for Benzofuran Synthesis researchgate.netnih.govorganic-chemistry.orgrsc.org

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis has emerged as a versatile and widely used method for constructing benzofuran rings. These reactions often involve the formation of carbon-carbon or carbon-oxygen bonds through various catalytic cycles. One such strategy is the palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes to produce silyl (B83357) benzofurans. rsc.orgrsc.org This method is valued for its tolerance of various functional groups and mild reaction conditions. rsc.orgrsc.org Another powerful technique is the intramolecular Heck reaction, where an oxidative addition and cyclization process leads to the formation of the benzofuran scaffold. nih.govacs.org

Catalyst System Reactants Key Features Reference
Pd(OAc)2 / P(o-tol)31,6-enynes and disilanesMild conditions, good functional group tolerance rsc.org
Pd(PPh3)4 / LiOtBu2-(phenylethynyl)phenol and N-(2-iodophenyl)-N-methylmethacrylamidesIntramolecular Heck reaction acs.org
[PdCl2(CH3CN)2] / Benzoquinoneortho-cinnamyl phenolsRegioselective 5-exo-trig cyclization organic-chemistry.org

Table 2: Selected Palladium-Catalyzed Cyclization Strategies for Benzofuran Synthesis

Copper-Catalyzed Cyclization Protocols

Copper-catalyzed reactions provide a cost-effective and efficient alternative for benzofuran synthesis. A notable one-pot procedure involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This method allows for the regioselective synthesis of polysubstituted benzofurans. rsc.org The Sonogashira coupling reaction, utilizing a combination of palladium and copper catalysts, followed by intramolecular cyclization of terminal alkynes and iodophenols, is another effective route to benzofuran derivatives. nih.govacs.org

Catalyst System Reactants Key Features Reference
Copper catalyst / O2Phenols and alkynesOne-pot, regioselective, aerobic oxidation rsc.org
(PPh3)PdCl2 / CuI / TriethylamineTerminal alkynes and iodophenolsSonogashira coupling followed by intramolecular cyclization nih.govacs.org
CuCl / Cs2CO32-Alkynyl phenolsMild conditions, high yields rsc.org

Table 3: Copper-Catalyzed Cyclization Reactions for Benzofuran Synthesis

Iron-Mediated Cyclization Techniques

While less common than palladium or copper, iron-catalyzed methods offer a more sustainable approach to benzofuran synthesis. Iron(III)-mediated oxidative degradation at the benzylic carbon of certain aromatic molecules can lead to the formation of functionalized products, which can be precursors to benzofurans. nih.gov Additionally, iron chloride has been used as a catalyst in the ring-closing reaction of trifluoromethylselenolating reagents with substituted alkynyl benzenes to furnish benzofuran derivatives through a proposed Lewis-acid-promoted intramolecular cyclization. nih.gov

Precursor Design and Synthesis for Regioselective Bromination and Methylation

The synthesis of this compound requires a strategy that allows for the precise installation of the bromo and methyl groups at the desired positions. This is typically achieved by designing precursors that either already contain these substituents or can be selectively functionalized.

A common approach involves starting with a substituted phenol that bears the required methyl group and a directing group that facilitates bromination at the adjacent position. For example, a multi-step synthesis could begin with a commercially available cresol derivative. The synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) has been used as a starting point for the total synthesis of natural products containing a substituted benzofuran ring. rsc.org This highlights the strategy of incorporating the desired substitution pattern onto the benzene ring prior to the formation of the furan ring.

Another strategy involves the regioselective synthesis of a benzofuranone, which can then be converted to the desired benzofuran. nih.gov The reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the programmable substitution at any position on the benzofuranone ring. nih.gov

The direct C-H arylation of benzofurans using palladium catalysis is another powerful tool for introducing substituents. nih.gov While this method is typically used for arylation, modifications could potentially allow for targeted bromination or the introduction of a methyl group. The regioselectivity of these reactions is often influenced by steric and electronic factors of the substituents already present on the benzofuran core. nih.gov

Synthesis of Substituted Phenols for Benzofuran Annulation

A cornerstone of benzofuran synthesis is the availability of suitably substituted phenols. For the synthesis of this compound, a key intermediate is 2-bromo-3-methylphenol (B1266947) or a related derivative. The synthesis of such phenols often involves multi-step sequences starting from more readily available materials.

One common approach is the regioselective bromination of a corresponding methylphenol. For instance, the bromination of m-cresol (B1676322) (3-methylphenol) can be directed to the desired position under specific conditions. However, controlling regioselectivity can be challenging due to the activating nature of both the hydroxyl and methyl groups. nih.govchemistryviews.org Various brominating agents and catalytic systems have been developed to enhance the selectivity of this transformation. nih.govresearchgate.net

An alternative strategy involves the synthesis of substituted phenols from non-phenolic precursors. For example, a recently developed method allows for the synthesis of highly substituted phenols from 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.edu This approach offers a high degree of regiochemical control and could potentially be adapted for the synthesis of the required 2-bromo-3-methylphenol precursor. oregonstate.edu

Approaches to Introduce Methyl Group Precursors

The introduction of the methyl group at the 6-position of the final benzofuran requires its presence on the precursor phenol. This can be achieved by starting with a commercially available methyl-substituted phenol, such as m-cresol. Alternatively, the methyl group can be introduced at a later stage in the synthesis of the phenolic precursor.

Friedel-Crafts alkylation of a phenol derivative is a classic method for introducing alkyl groups, although it can suffer from issues of regioselectivity and polyalkylation. More modern and selective methods are often preferred.

Regiospecific Bromination Strategies

The regiospecific introduction of a bromine atom at the 7-position of the benzofuran ring is a critical step. This is typically achieved by the bromination of a pre-formed 6-methylbenzofuran (B97374) or a precursor that will lead to this substitution pattern upon cyclization.

Direct bromination of 6-methylbenzofuran would likely lead to a mixture of products, with bromination potentially occurring at various positions on the benzene ring. Therefore, more controlled methods are necessary. One strategy involves the use of directing groups to favor bromination at the desired position. For example, the presence of a hydroxyl group at the 5-position can direct electrophilic substitution to the ortho position (position 4). nih.gov

A more reliable approach involves the synthesis of a precursor that already contains the bromine atom in the correct position. For instance, starting with 2-bromo-3-methylphenol, subsequent reactions to build the furan ring will result in the bromine atom at the desired 7-position of the benzofuran. sigmaaldrich.com The synthesis of 2-bromo-4-methylphenol (B149215) has been achieved with high regioselectivity using N-bromosuccinimide (NBS) in the presence of para-toluenesulfonic acid (p-TsOH). nih.gov

Functionalization of Pre-existing Benzofuran Skeletons

An alternative synthetic route to this compound involves the functionalization of a pre-existing benzofuran nucleus. This approach can be advantageous if a suitable benzofuran starting material is readily available.

Direct Bromination and Methylation Methods for Benzofurans

The direct introduction of both a bromo and a methyl group onto an unsubstituted benzofuran is challenging due to the difficulty in controlling the regioselectivity of electrophilic substitution reactions. researchgate.net Bromination of benzofuran itself typically occurs at the 2- and 3-positions of the furan ring. researchgate.net

However, if one substituent is already present, it can influence the position of the second substituent. For example, the bromination of 6-methylbenzofuran would need to be carefully controlled to achieve selective bromination at the 7-position. The kinetics of benzofuran bromination have been studied, providing insights into the factors that control the reaction's outcome. researchgate.net

Post-Cyclization Introduction of Methyl and Bromo Groups

A more controlled approach involves the introduction of the methyl and bromo groups in a stepwise manner after the benzofuran ring has been formed. For instance, one could start with a benzofuran that is functionalized in a way that allows for the specific introduction of the desired groups.

One possible strategy would be to synthesize 6-methylbenzofuran first. The synthesis of 6-methylbenzofuran can be achieved through the dehydration of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran. prepchem.com Subsequent bromination would then need to be optimized for regioselectivity at the 7-position.

Alternatively, a benzofuran with a directing group could be utilized. For example, a hydroxyl or amino group at a specific position could direct bromination to the desired location. Following bromination, this directing group could be removed or converted to another functionality if necessary.

Advanced Synthetic Techniques

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for benzofuran synthesis. acs.orgresearchgate.netorganic-chemistry.org This reaction can be used to construct the furan ring by coupling an o-halophenol with an alkyne, followed by intramolecular cyclization. researchgate.netnih.gov This strategy could be employed to synthesize this compound by starting with a suitably substituted 2-halophenol and a methyl-containing alkyne.

Palladium-catalyzed C-H functionalization is another advanced strategy that allows for the direct formation of C-C or C-X bonds at positions that are otherwise difficult to access. acs.org This approach could potentially be used to directly introduce the methyl or bromo group onto a pre-formed benzofuran skeleton with high regioselectivity.

Below is a table summarizing some of the key synthetic reactions and their potential application in the synthesis of this compound and its precursors.

Reaction Description Potential Application Reference(s)
Regioselective BrominationIntroduction of a bromine atom at a specific position on an aromatic ring.Synthesis of 2-bromo-3-methylphenol or direct bromination of 6-methylbenzofuran. nih.govchemistryviews.orgresearchgate.net
Sonogashira CouplingPalladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.Construction of the benzofuran ring from an o-halophenol and an alkyne. acs.orgresearchgate.netorganic-chemistry.orgwikipedia.org
C-H FunctionalizationDirect formation of C-C or C-X bonds on an existing scaffold.Introduction of the methyl or bromo group onto a pre-formed benzofuran ring. acs.org
One-Pot SynthesisCombining multiple reaction steps into a single procedure.Efficient synthesis of highly substituted benzofurans. nih.govnih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. nih.govresearchgate.net The application of microwave irradiation is particularly effective for transition metal-catalyzed reactions, such as the Sonogashira coupling, which is a cornerstone of benzofuran synthesis. nih.govnih.govmdpi.com

In the context of synthesizing this compound, a microwave-assisted, one-pot, three-component reaction could be envisioned. nih.gov This would involve the reaction of an appropriate 2-halophenol, a terminal acetylene, and an aryl iodide under microwave irradiation. nih.gov The use of microwaves can significantly shorten reaction times from hours to mere minutes and often leads to cleaner reaction profiles with fewer byproducts. nih.govresearchgate.net The choice of solvent is crucial, with more polar solvents generally favoring the cyclization step. nih.gov

A study on the synthesis of 2,3-disubstituted benzofurans demonstrated the superiority of microwave heating over conventional oil bath heating. For instance, a reaction that yielded only 37% of the product after 10 minutes using an oil bath at 50°C, achieved a 93% yield in the same time frame with microwave assistance. mdpi.com This enhanced efficiency is attributed to the direct and rapid heating of the reaction mixture by the microwaves. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Sonogashira Coupling

Reaction Heating Method Temperature Time Yield Reference
4-Bromoanisole + Phenylacetylene Oil Bath 50°C 10 min 37% mdpi.com

This methodology proves to be quite general and can be a valuable tool for creating combinatorial libraries of benzofurans, suggesting its applicability for the synthesis of this compound. nih.gov

Flow Chemistry Applications in Benzofuran Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. bohrium.comacs.org This technology is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are often employed in the synthesis of heterocyclic compounds like benzofurans. researchgate.netrsc.orgacs.org

The synthesis of benzofurans via palladium-catalyzed reactions can be efficiently translated to a flow process. bohrium.com This typically involves pumping the reagent solutions through a heated reactor, which can be a packed-bed reactor containing an immobilized palladium catalyst. rsc.org The use of immobilized catalysts simplifies product purification and allows for catalyst recycling, which is a significant advantage. researchgate.netrsc.org

Key benefits of using flow chemistry for a potential synthesis of this compound include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents and exothermic reactions.

Precise Control: Temperature, pressure, and residence time can be accurately controlled, leading to improved selectivity and yields. bohrium.com

Scalability: Scaling up production is achieved by running the system for a longer duration, rather than using larger reactors.

Efficiency: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, accelerating reaction rates. bohrium.com

Research has demonstrated that various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira, can be successfully performed under continuous flow conditions, often with higher efficiency compared to batch processes. researchgate.netacs.org For example, polymer-encapsulated silica-supported palladium catalysts have been used for over 50 hours of continuous operation in Heck and Suzuki-Miyaura reactions without a significant drop in activity. researchgate.net

Table 3: Key Parameters in Flow Chemistry for Cross-Coupling Reactions

Parameter Description Impact on Reaction Reference
Flow Rate The rate at which reactants are pumped through the reactor. Determines residence time and productivity. bohrium.comacs.org
Residence Time The average time a molecule spends in the reactor. Affects reaction completion and yield. bohrium.comacs.org
Temperature The temperature of the reactor. Influences reaction rate and selectivity. bohrium.comacs.org

| Catalyst Loading | The amount of catalyst in the reactor. | Impacts reaction efficiency and cost. | acs.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comrasayanjournal.co.inresearchgate.net The synthesis of heterocyclic compounds, including benzofurans, can be made more environmentally benign by adhering to these principles. numberanalytics.commdpi.com

For the proposed synthesis of this compound, several green chemistry principles can be incorporated:

Catalysis: The use of palladium catalysts is a prime example of this principle. Catalytic reactions are often more atom-economical and generate less waste compared to stoichiometric reactions. researchgate.net Both homogeneous and heterogeneous palladium catalysts can be employed. researchgate.net

Safer Solvents and Auxiliaries: Traditional syntheses often use volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.commdpi.com Palladium-catalyzed Sonogashira reactions have been successfully carried out in water, which is a non-toxic, non-flammable, and inexpensive solvent. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. However, when heating is necessary, methods like microwave irradiation are more energy-efficient than conventional heating. mdpi.comrasayanjournal.co.in Flow chemistry also contributes to better energy efficiency through superior heat transfer. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are excellent examples of atom-economical processes. nih.gov

Use of Renewable Feedstocks: While not directly applicable to the proposed synthesis from petrochemical-derived precursors, this principle encourages the exploration of starting materials derived from biomass. numberanalytics.com

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Reactivity and Derivatization Pathways of 7 Bromo 6 Methylbenzofuran

Transformations Involving the Bromine Moiety

The bromine atom at the C7 position of the benzofuran (B130515) ring is, in principle, an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the benzofuran ring system, combined with the methyl group at C6, would be expected to influence the reactivity of the C-Br bond. However, specific studies to confirm and quantify this influence are absent from the current body of literature.

Cross-Coupling Reactions at C7 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Generally, an aryl bromide like 7-Bromo-6-methylbenzofuran would be expected to undergo oxidative addition to a Palladium(0) complex, initiating the catalytic cycle. Subsequent transmetalation with an organometallic reagent and reductive elimination would yield the coupled product. The specific outcomes for this compound in these named reactions have not been reported.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely used method for creating biaryl and heteroaryl-aryl linkages. mit.educhim.it A hypothetical reaction would involve coupling this compound with an aryl- or heteroarylboronic acid (or ester) in the presence of a palladium catalyst and a base. This would result in the formation of 7-aryl(heteroaryl)-6-methylbenzofuran. Despite the extensive utility of this reaction, no studies have documented this specific transformation.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The alkynylation of this compound would yield 7-alkynyl-6-methylbenzofuran derivatives, which are valuable intermediates for further synthesis. However, literature detailing this specific application is not available.

Heck Coupling for Alkenylation

The Heck reaction allows for the formation of substituted alkenes by coupling aryl halides with alkenes. organic-chemistry.orgwikipedia.org The reaction of this compound with various alkenes would be expected to produce 7-alkenyl-6-methylbenzofuran derivatives. Research explicitly demonstrating this alkenylation is currently unpublished. A study on a related, but structurally distinct, saturated analogue, (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one, has been reported, but these findings are not directly applicable to the aromatic benzofuran system. nih.gov

Negishi and Stille Coupling Variants

The Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents) are also powerful cross-coupling methods known for their tolerance of a wide range of functional groups. wikipedia.orgnih.gov These reactions could theoretically be applied to this compound to introduce alkyl, vinyl, or aryl groups at the C7 position. As with the other coupling reactions, specific examples involving this substrate are not found in the reviewed literature.

Nucleophilic Substitutions at C7

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging and requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule. Metal-catalyzed variations, such as the Buchwald-Hartwig amination, provide milder routes for C-N bond formation, but no such studies have been reported for this specific compound.

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond at the C7 position of this compound represents a prime site for modification, allowing for the introduction of a hydrogen atom or the formation of organometallic intermediates for further carbon-carbon bond-forming reactions. Catalytic hydrogenation is a common and efficient method for the reductive dehalogenation of aryl bromides.

While specific studies on this compound are not extensively documented, the reduction of similar brominated aromatic compounds is well-established. Typically, this transformation is achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. Bromides are generally reduced more readily than chlorides under these conditions organic-chemistry.org.

The reaction proceeds via oxidative addition of the aryl bromide to the palladium catalyst, followed by hydrogenolysis. The general conditions for such a reaction are presented in the table below, extrapolated from procedures for related aryl bromides.

Reaction Reagents and Conditions Product Anticipated Yield
Catalytic HydrogenationH₂, 10% Pd/C, solvent (e.g., ethanol, ethyl acetate), room temperature, atmospheric pressure6-methylbenzofuran (B97374)High

Selective reduction of the bromo substituent can be achieved in the presence of other functional groups like nitro, cyano, or keto groups, highlighting the utility of this method in complex molecule synthesis organic-chemistry.org. Alternative hydrogen sources, such as ammonium formate or sodium borohydride in the presence of a catalyst, can also be employed for this transformation.

Reactions Involving the Methyl Group at C6

The methyl group at the C6 position is benzylic and thus susceptible to a range of functionalization reactions, including oxidation and halogenation, as well as condensation reactions after conversion to an appropriate aldehyde or ketone.

Benzylic Halogenation: The most common method for the selective bromination of a benzylic position is through a free radical mechanism using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν). This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical chemistrysteps.comlibretexts.orgchadsprep.com. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes competing electrophilic addition to the furan (B31954) ring chadsprep.comyoutube.com.

Reaction Reagents and Conditions Product
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), solvent (e.g., CCl₄), heat or light7-Bromo-6-(bromomethyl)benzofuran
Reaction Reagents and Conditions Product
Benzylic Oxidation to AldehydeMnO₂, solvent (e.g., dichloromethane), reflux7-Bromo-6-formylbenzofuran
Benzylic Oxidation to Carboxylic AcidKMnO₄, H₂O, heat7-Bromobenzofuran-6-carboxylic acid

To participate in condensation reactions, the methyl group must first be converted to a more reactive functional group, typically an aldehyde (7-Bromo-6-formylbenzofuran), as described in the previous section. This aldehyde can then undergo various condensation reactions to form new carbon-carbon bonds.

A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst wikipedia.orgdiva-portal.org. This reaction is a versatile method for the synthesis of α,β-unsaturated compounds.

Reaction Reactants Catalyst Product
Knoevenagel Condensation7-Bromo-6-formylbenzofuran, MalononitrilePiperidine or other amine base(E/Z)-2-(this compound-6-yl)acrylonitrile
Knoevenagel Condensation7-Bromo-6-formylbenzofuran, Diethyl malonatePiperidine, Acetic acidDiethyl 2-(this compound-6-yl)methylene)malonate

The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent and a carboxylic acid as one of the activating groups on the nucleophile, often leading to decarboxylation wikipedia.org.

Reactivity of the Benzofuran Core

The benzofuran core of this compound possesses both a benzene (B151609) ring and a furan ring, each with distinct reactivity patterns.

The benzofuran ring system is generally reactive towards electrophilic substitution. The position of substitution on the benzene ring is directed by the existing substituents: the bromine atom and the methyl group, as well as the fused furan ring. The oxygen atom of the furan ring is an activating, ortho-, para-directing group. The methyl group is also an activating, ortho-, para-director. Conversely, the bromine atom is a deactivating but ortho-, para-directing group.

Given the positions of the existing substituents in this compound, the most likely positions for further electrophilic attack on the benzene ring are C4 and C5. The precise outcome will depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Reaction Reagents and Conditions Potential Major Product(s)
NitrationHNO₃, H₂SO₄7-Bromo-6-methyl-4-nitrobenzofuran and/or 7-Bromo-6-methyl-5-nitrobenzofuran
BrominationBr₂, FeBr₃4,7-Dibromo-6-methylbenzofuran and/or 5,7-Dibromo-6-methylbenzofuran

Regioselective electrophilic aromatic bromination can often be achieved using specific reagents and conditions nih.gov.

The furan ring of the benzofuran system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. However, the aromaticity of the benzofuran system makes the furan ring less reactive as a diene compared to furan itself. The reaction often requires high temperatures or the use of reactive dienophiles.

Electron-withdrawing groups on the furan ring can influence its reactivity in cycloaddition reactions. For instance, a bromo substituent on a furan ring has been shown to affect the rate of intramolecular Diels-Alder reactions. Photoinduced electron transfer can also facilitate cycloaddition reactions of vinylbenzofurans researchgate.net. The specific substitution pattern of this compound will influence the feasibility and outcome of such reactions.

Reaction Type Dienophile Conditions Potential Product
[4+2] CycloadditionMaleic anhydrideHigh temperatureTricyclic adduct
[3+2] CycloadditionAzomethine ylideMild conditionsSpiro-pyrrolidine derivative mdpi.comnih.gov

It is important to note that cycloaddition reactions can sometimes occur across the 2,3-double bond of the furan ring, leading to different types of products.

Ring-Opening and Rearrangement Pathways

While the benzofuran ring system is generally stable due to its aromatic character, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain or the formation of more stable intermediates.

Ring-Opening Reactions: The furan ring of benzofuran is susceptible to cleavage under specific reaction conditions. For instance, oxidative cleavage can lead to the formation of phenolic derivatives. Although no specific studies on this compound are available, related studies on other benzofurans have demonstrated that reagents like ozone or strong oxidizing agents can break the C2-C3 bond of the furan ring. The presence of the electron-donating methyl group at the 6-position might slightly activate the benzene ring, but the primary site of oxidative attack is expected to be the electron-rich furan moiety.

Reductive ring-opening is another potential pathway. Treatment with strong reducing agents, such as sodium in liquid ammonia (Birch reduction), could potentially lead to the cleavage of the furan ring, affording substituted phenolic compounds. The bromine atom at the 7-position might also be susceptible to reduction under these conditions.

Rearrangement Reactions: Rearrangements involving the benzofuran nucleus can lead to the formation of isomeric structures or entirely different heterocyclic systems. One notable example in the broader class of related compounds is the Perkin rearrangement, which involves the conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid under basic conditions nih.gov. While this is a synthetic route to benzofurans rather than a rearrangement of a pre-formed benzofuran, it highlights the potential for ring contraction and expansion reactions in related systems.

An unusual rearrangement of a benzopyran to a benzofuran has also been reported, offering a novel synthetic pathway to benzofuran derivatives nih.gov. During the synthesis of coumarin derivatives, a benzopyran group was observed to rearrange into a benzofuran group nih.gov. This suggests that under specific conditions, interconversion between different oxygen-containing heterocyclic systems is possible. For this compound, acid-catalyzed conditions could potentially induce rearrangements, possibly involving protonation of the furan oxygen followed by ring-opening and re-cyclization. The substitution pattern on the benzene ring would undoubtedly influence the regiochemistry of such a rearrangement.

Reaction Type Reagents and Conditions Potential Products from this compound (Hypothetical) Reference Example
Oxidative Ring-OpeningO3, then reductive work-up2-(2-Bromo-3-methyl-6-hydroxyphenyl)acetaldehydeGeneral reactivity of benzofurans
Reductive Ring-OpeningNa, liquid NH32-Bromo-3-methyl-6-(1-propenyl)phenolGeneral reactivity of aromatic ethers
Perkin-like RearrangementNot directly applicable, but illustrates ring transformation principlesN/A3-Bromocoumarins rearranging to benzofuran-2-carboxylic acids nih.gov
Benzopyran to Benzofuran RearrangementSpecific to the synthesis of certain derivativesN/AObserved during the synthesis of potential acetylcholinesterase inhibitors nih.gov

Synthesis of Complex Analogues and Hybrid Molecules

The functional handles present in this compound, namely the bromine atom, the methyl group, and the benzofuran core itself, provide multiple avenues for the synthesis of more complex molecules.

The development of fused heterocyclic systems is a significant area of medicinal chemistry, as these scaffolds often exhibit enhanced biological activity. This compound can serve as a building block for the synthesis of such fused systems.

One common strategy involves the functionalization of the benzofuran core, followed by a ring-closing reaction. For example, the bromine atom at the 7-position can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a side chain. This side chain can then be elaborated and cyclized onto the C6-methyl group or another position on the benzofuran ring to form a new heterocyclic ring.

Alternatively, the inherent reactivity of the benzofuran ring can be exploited. For instance, electrophilic substitution reactions, though potentially challenging due to the presence of the deactivating bromine atom, could be used to introduce functional groups at the 2- or 3-positions of the furan ring. These functional groups could then participate in annulation reactions to build a fused ring. Benzofuran-derived azadienes have been shown to be potent tools for the synthesis of benzofuran-fused heterocycles through cycloaddition reactions researchgate.net.

Fusion Strategy Key Reactions Potential Fused Systems from this compound
Annulation via C7-Bromo and C6-MethylSuzuki coupling, followed by intramolecular cyclizationBenzofuro[7,6-g]quinoline derivatives
Cycloaddition ReactionsFormation of a diene or dienophile on the benzofuran ringFused polycyclic aromatic hydrocarbons or complex alkaloids
Electrophilic Substitution and CyclizationNitration/acylation at C2/C3, followed by reductive cyclizationBenzofuro[2,3-b]pyrrole or benzofuro[3,2-b]indole derivatives

The synthesis of polymers incorporating the benzofuran moiety is of interest for the development of new materials with unique optical and electronic properties. This compound could potentially serve as a monomer in various polymerization reactions.

The bromine atom at the 7-position is a key functional group for polymerization. It can participate in various cross-coupling polymerization reactions, such as Yamamoto, Suzuki, or Stille polymerization. For instance, poly(benzofuran)s can be synthesized by the homocoupling of a di-halogenated benzofuran monomer or by the cross-coupling of a bromo-substituted benzofuran with a bis(boronic acid) derivative. The resulting polymers would have a conjugated backbone, which could impart interesting photophysical and electronic properties.

Furthermore, the benzofuran ring itself can undergo cationic polymerization. Benzofuran is a prochiral, 1,2-disubstituted cyclic olefin that can undergo cationic polymerization to form rigid polymers with high glass-transition temperatures acs.org. The presence of the bromo and methyl substituents on the benzene ring of this compound would likely influence the polymerization process and the properties of the resulting polymer. The methyl group might enhance the electron density of the aromatic system, potentially affecting the reactivity of the monomer, while the bulky bromine atom could influence the stereochemistry of the polymerization.

Polymerization Method Monomer Functionality Potential Polymer Structure Key Features of the Polymer
Suzuki PolycondensationDiboronic acid derivative of this compoundAlternating copolymer with an aryl or heteroaryl unitConjugated backbone, potential for use in organic electronics
Yamamoto HomocouplingDimerization of this compoundPoly(6-methylbenzofuran) with bromo-functionalized end groupsRegular polymer structure, potential for high charge carrier mobility
Cationic PolymerizationVinyl ether-like reactivity of the furan ringPoly(this compound)High glass-transition temperature, potential for optical applications

Role of 7 Bromo 6 Methylbenzofuran As a Building Block in Organic Synthesis

Precursor for Advanced Organic Materials

The inherent electronic and structural properties of the benzofuran (B130515) core make 7-Bromo-6-methylbenzofuran an attractive starting material for the synthesis of novel organic materials. rsc.org The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in constructing extended π-conjugated systems. researchgate.net These systems are the cornerstone of materials with tailored optical and electronic properties, finding potential applications in fields like organic electronics.

Researchers have explored the modification of the benzofuran scaffold to create derivatives with specific functionalities. For instance, the introduction of various substituents can modulate the material's properties, such as its solubility and solid-state packing, which are crucial for device performance. The strategic placement of the methyl group on the benzofuran ring can also influence the molecular conformation and, consequently, the bulk properties of the resulting material.

Intermediate in Complex Natural Product Synthesis

Benzofuran and its derivatives are integral components of numerous naturally occurring compounds with significant biological activities. rsc.orgnih.gov this compound serves as a valuable intermediate in the total synthesis of such complex natural products. The bromo substituent at the 7-position allows for regioselective functionalization, a critical aspect in the multi-step synthesis of architecturally complex molecules. anu.edu.au

Synthetic strategies often involve the initial construction of the this compound core, followed by a series of transformations to elaborate the final natural product. These transformations can include the introduction of additional rings, stereocenters, and functional groups. The ability to selectively manipulate the bromine atom through reactions like lithiation-substitution or metal-catalyzed cross-coupling provides a powerful tool for chemists to build molecular complexity. researchgate.net

Scaffold for Medicinal Chemistry Libraries (Non-Clinical Focus)

The benzofuran nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. nih.gov this compound, with its defined substitution pattern, provides an excellent starting point for the creation of focused libraries of compounds for drug discovery research.

Design of Structure-Activity Relationship (SAR) Studies for New Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. smolecule.com this compound is an ideal scaffold for such studies. The bromine atom at the 7-position can be readily replaced with a diverse range of chemical moieties using modern synthetic methodologies. This allows for the systematic exploration of how different substituents at this position affect the compound's interaction with a biological target.

For example, a library of analogs can be synthesized where the bromine is replaced with various aryl, heteroaryl, or alkyl groups. The biological activity of each analog is then assessed, providing valuable data on the steric, electronic, and hydrophobic requirements for optimal activity. This iterative process of design, synthesis, and testing is crucial for identifying the key structural features responsible for a compound's biological effects. mdpi.com

Below is a hypothetical data table illustrating how SAR data for derivatives of this compound might be presented:

Derivative R Group (at C7) Target Binding Affinity (IC₅₀, nM)
1-Br (Parent Compound)500
2a-Phenyl250
2b-4-Fluorophenyl150
2c-4-Methoxyphenyl300
3a-Thiophene200
3b-Pyridine450

This table is for illustrative purposes and does not represent actual experimental data.

Lead Compound Optimization Strategies

Once a "hit" or "lead" compound with promising biological activity is identified from a screening campaign, the process of lead optimization begins. upmbiomedicals.com This phase aims to enhance the compound's potency, selectivity, and pharmacokinetic properties. This compound can serve as a core structure for these optimization efforts.

Medicinal chemists can employ various strategies to modify the lead compound. For instance, the methyl group at the 6-position could be altered to explore the impact on metabolic stability or target engagement. The bromine at the 7-position provides a versatile handle for introducing functionalities that can improve solubility, modulate lipophilicity, or form additional interactions with the target protein. nih.gov The ultimate goal is to develop a drug candidate with a well-balanced profile of efficacy and safety. upmbiomedicals.com

The following table outlines potential optimization strategies for a hypothetical lead compound based on the this compound scaffold:

Lead Compound Moiety Optimization Goal Potential Modification
7-BromoImprove potency and selectivitySuzuki coupling with various boronic acids to introduce diverse substituents.
6-MethylEnhance metabolic stabilityReplacement with a cyclopropyl (B3062369) group or trifluoromethyl group.
Benzofuran CoreModulate overall propertiesIntroduction of substituents at other available positions on the ring system.

This table is for illustrative purposes and does not represent actual experimental data.

Comprehensive Search Reveals No Data on the Biological Activities of this compound

Despite a thorough investigation of scientific literature, no research studies detailing the in vitro or in silico biological activities of the chemical compound this compound were identified. Consequently, information regarding its potential antimicrobial, antibacterial, antifungal, or antimycobacterial efficacy and mechanisms is not available in published scientific literature.

While the broader class of benzofuran derivatives has been a subject of scientific inquiry for a range of biological activities, including antimicrobial and anticancer properties, the specific biological profile of this compound remains uninvestigated in the available literature. Therefore, the creation of an article with the requested detailed sections and data tables is not possible at this time due to the absence of primary research on this compound.

Based on a thorough review of available scientific literature, there is no specific research data corresponding to the biological and anticancer activities of the chemical compound "this compound" that aligns with the detailed outline requested.

The search results contain information on various other brominated benzofuran derivatives, which are structurally different from this compound. As per the strict requirement to focus solely on this compound, the detailed investigation into its cytotoxicity, apoptosis induction, reactive oxygen species generation, cytokine inhibition, mitosis modulation, and signal transduction pathway modulation cannot be completed.

Therefore, it is not possible to generate the requested article with the specified scientific accuracy and data for the exact compound of interest.

Following a comprehensive search for scientific literature, it has been determined that there is currently no available research data specifically investigating the biological activities of the compound This compound within the scope of the requested outline.

Searches for in vitro and in silico studies on this specific compound did not yield any results related to its potential effects on:

Epigenetic modification enzymes, such as histone deacetylase

Anti-inflammatory pathways

Antioxidant properties or radical scavenging mechanisms

Antiviral potentials or replication inhibition

Anti-acetylcholine activity or related enzyme inhibition

Antiparasitic effects

While the broader class of benzofuran derivatives has been explored for various pharmacological activities, the explicit focus on "this compound" and the strict adherence to the provided outline cannot be fulfilled based on current scientific publications. Therefore, it is not possible to generate a scientifically accurate article on this subject at this time.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and in Silico

Other Pharmacological Activities (Mechanistic In Vitro Focus)

Antihyperglycemic Mechanisms

There is currently no available scientific literature describing the in vitro or in silico evaluation of 7-Bromo-6-methylbenzofuran for antihyperglycemic activity. Research in this area would typically involve assessing the compound's ability to influence key targets in glucose metabolism. Examples of such investigations would include, but are not limited to:

Enzyme Inhibition Assays: Testing the inhibitory effect of the compound on enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.

Cell-Based Assays: Using cell lines (e.g., muscle cells, adipocytes) to study the compound's effect on glucose uptake and insulin signaling pathways.

In Silico Docking Studies: Computationally modeling the interaction of this compound with the active sites of enzymes or receptors involved in glycemic control to predict its potential inhibitory or activating effects.

As no studies have been published on these aspects for this compound, no data tables or detailed research findings can be presented.

Analgesic Effects (Mechanism-Based)

Similarly, the scientific literature lacks any studies investigating the potential analgesic effects of this compound. A mechanism-based inquiry into its analgesic properties would typically explore its interaction with key targets in pain signaling pathways. Such research might include:

In Vitro Receptor Binding Assays: Determining the affinity of the compound for opioid receptors or other receptors involved in pain modulation.

Enzyme Activity Assays: Assessing the inhibitory activity of the compound against enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

In Silico Molecular Modeling: Using computational methods to predict the binding affinity and interaction of this compound with known pain-related molecular targets.

Due to the absence of any published research in this area for this compound, no data on its analgesic mechanisms can be provided.

Computational and Theoretical Studies of 7 Bromo 6 Methylbenzofuran

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools to predict the interaction of a small molecule, or ligand, with a biological target, typically a protein. These simulations can elucidate the binding mode and estimate the binding affinity, providing a rational basis for the design of more potent and selective inhibitors.

Benzofuran (B130515) derivatives have been identified as promising scaffolds for targeting various proteins implicated in cancer, including tubulin and histone deacetylases (HDACs). Molecular docking studies on related benzofuran compounds offer a blueprint for understanding how 7-bromo-6-methylbenzofuran might interact with these targets.

Tubulin Interaction:

Tubulin is a critical protein involved in cell division, making it a key target for anticancer drugs. Many benzofuran derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. mdpi.comcardiff.ac.uknih.gov Docking simulations of these compounds reveal that the benzofuran core often orients within a hydrophobic pocket of the tubulin protein. mdpi.com

For this compound, it is hypothesized that the benzofuran ring would form hydrophobic interactions with amino acid residues in the colchicine binding site. The bromine atom at the 7-position and the methyl group at the 6-position would likely influence the compound's orientation and binding affinity. The bromine atom, with its electron-withdrawing nature and potential for halogen bonding, could form specific interactions with the protein backbone or side chains. mdpi.com The methyl group would contribute to hydrophobic interactions within the binding pocket. Studies on similar compounds suggest that substituents at the C-6 and C-7 positions can significantly impact the interaction with tubulin. mdpi.com

HDACs Interaction:

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. Some benzofuran derivatives have been investigated as HDAC inhibitors. mdpi.com Docking studies of these inhibitors into the active site of HDACs, such as HDAC6, show that the benzofuran scaffold can fit within the catalytic tunnel. mdpi.com Key interactions often involve a zinc-binding group, which chelates the catalytic zinc ion in the active site. While this compound does not possess a classical zinc-binding group, its benzofuran core could still occupy the hydrophobic part of the active site. The bromo and methyl substituents would likely influence the compound's fit and interactions with the amino acid residues lining the catalytic tunnel.

The prediction of binding affinity, often expressed as a docking score or binding free energy, is a key outcome of molecular docking simulations. nih.gov For this compound, the binding affinity towards targets like tubulin and HDACs would be influenced by the sum of all interactions, including hydrophobic, hydrogen bonding, and halogen bonding contributions.

Table 1: Predicted Interaction Data for this compound with Potential Protein Targets (Hypothetical)

Target ProteinPredicted Binding SitePotential Key Interacting ResiduesPredicted Type of Interactions
TubulinColchicine SiteCys241, Leu248, Ala316, Val318Hydrophobic, Halogen Bonding
HDAC6Catalytic TunnelPhe620, Phe680, Leu748Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model for the biological activity of this compound would require a dataset of structurally related benzofuran derivatives with experimentally determined activities (e.g., IC50 values for enzyme inhibition or cell growth inhibition). Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build the QSAR model. researchgate.net The quality of the model is assessed using statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²ext). researchgate.net

A well-validated QSAR model can provide valuable insights into the structural features that are important for the biological activity of benzofuran derivatives. By analyzing the contribution of different molecular descriptors to the model, it is possible to identify the key structural determinants for activity.

Table 2: Examples of Molecular Descriptors Relevant for QSAR Studies of Benzofuran Derivatives

Descriptor TypeExample DescriptorProperty Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexBranching of the molecular skeleton
GeometricalMolecular Surface AreaOverall shape and size
ElectronicDipole MomentPolarity and charge distribution
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgsemanticscholar.org

For this compound, DFT calculations could be used to determine its optimized geometry, Mulliken atomic charges, and the distribution of its frontier molecular orbitals (HOMO and LUMO). rsc.org The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, which is crucial for its reactivity and interaction with biological targets. nih.gov

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311++G(d,p) level)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.1 DIndicates overall polarity

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, analyzing its electronic structure reveals the distribution of electrons, the nature of its chemical bonds, and the regions most susceptible to chemical attack.

Detailed quantum chemical calculations, often employing DFT with basis sets like 6-311++G(d,p), are used to determine the molecule's electronic properties. rsc.orgresearchgate.net Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. researchgate.net It provides a detailed picture of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability. For this compound, NBO analysis would likely reveal significant delocalization of electron density across the fused ring system, a characteristic feature of aromatic compounds.

The molecular electrostatic potential (MEP) surface is also visualized to identify the electron-rich and electron-poor regions of the molecule. researchgate.net In this compound, the oxygen atom of the furan (B31954) ring and the bromine atom are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group would represent areas of positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment1.8 D

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict the most likely pathways for various transformations, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions.

The benzofuran scaffold can undergo various reactions, including hydrogenation. nih.gov For instance, the hydrogenation of the furan ring in benzofurans to form 2,3-dihydrobenzofurans is a common transformation. nih.gov Theoretical calculations can model the reaction pathway of such a hydrogenation, identifying the transition states and intermediates involved. This allows for a deeper understanding of the reaction's kinetics and thermodynamics.

Furthermore, the presence of the bromine atom at the 7-position makes this compound a suitable substrate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. mdpi.com Computational studies can be used to model the catalytic cycle of these reactions, providing insights into the role of the palladium catalyst and the effects of ligands on the reaction's efficiency and selectivity. semanticscholar.org

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)

Reaction StepActivation Energy (kcal/mol) (Illustrative)
Oxidative Addition15
Transmetalation10
Reductive Elimination8

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary focus of conformational analysis would be the rotation of the methyl group at the 6-position.

While the benzofuran ring system is largely planar, the methyl group can rotate around the C-C bond connecting it to the ring. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformations. This information is important as the conformation of the molecule can influence its packing in the solid state and its interaction with biological targets.

The planarity of the benzofuran ring itself can also be assessed. While generally planar, minor deviations can occur, and computational methods can quantify these deviations. The presence of the bulky bromine atom and the methyl group may introduce slight distortions in the ring system.

Table 3: Relative Energies of Different Conformations of this compound due to Methyl Group Rotation (Illustrative)

Dihedral Angle (H-C-C-C)Relative Energy (kcal/mol) (Illustrative)
0.0
60°3.5
120°0.0
180°3.5

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 7-Bromo-6-methylbenzofuran would be expected to show distinct signals corresponding to each chemically non-equivalent proton in the molecule. The key features to analyze would be the chemical shift (δ), integration, and multiplicity (splitting pattern).

Aromatic Protons (H-4, H-5): The two protons on the benzene (B151609) ring are expected to appear as doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (typically 7.0-8.0 ppm).

Furan (B31954) Ring Protons (H-2, H-3): The two protons on the furan ring would also likely appear as doublets, coupling with each other. Their chemical shifts are characteristic of heterocyclic aromatic systems.

Methyl Protons (CH₃): The methyl group attached to the benzene ring would appear as a singlet, as it has no adjacent protons to couple with. This signal would be found in the upfield region (typically 2.0-2.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2 ~7.5-7.7 d (doublet) ~2.0-3.0
H-3 ~6.7-6.9 d (doublet) ~2.0-3.0
H-4 ~7.3-7.5 d (doublet) ~8.0-9.0
H-5 ~7.1-7.3 d (doublet) ~8.0-9.0

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic and Heterocyclic Carbons: The nine carbon atoms of the benzofuran (B130515) core would produce nine distinct signals in the downfield region of the spectrum (typically 100-160 ppm). The carbon atom bonded to the bromine (C-7) and the oxygen (C-7a) would have characteristic chemical shifts.

Methyl Carbon: The methyl carbon would appear as a single peak in the upfield region (typically 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-2 ~145
C-3 ~107
C-3a ~128
C-4 ~125
C-5 ~120
C-6 ~135
C-7 ~115
C-7a ~155

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the relationships between H-2/H-3 and H-4/H-5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing connectivity across the molecule. It shows correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation from the methyl protons to the C-6, C-5, and C-7 carbons, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which can help to confirm the regiochemistry. For example, a NOESY correlation between the H-5 proton and the methyl protons would provide strong evidence for their proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion. This allows for the calculation of the precise elemental formula (C₉H₇BrO), confirming the identity of the compound. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks of nearly equal intensity).

While ESI is a soft ionization technique typically used for polar and large molecules, it could potentially be used for this compound. However, for a small, non-polar molecule like this, Electron Ionization (EI) would be a more common technique, which would induce fragmentation. A typical fragmentation pattern might involve the loss of the bromine atom or the methyl group, leading to characteristic fragment ions that would further support the proposed structure.

Table 3: List of Compounds Mentioned

Compound Name

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum is a unique molecular fingerprint, with absorption bands characteristic of specific functional groups.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands that confirm the presence of its key structural components: the benzofuran core, the methyl group, and the bromine substituent. While the experimental spectrum for this specific compound is not publicly available, the expected characteristic absorption frequencies can be predicted based on data from related benzofuran derivatives and general spectroscopic principles. acs.org

The key functional groups and their anticipated vibrational frequencies are:

Aromatic C-H Stretching: The C-H bonds of the benzene and furan rings are expected to show stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group will exhibit characteristic symmetric and asymmetric stretching vibrations typically observed between 2975 and 2850 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzofuran ring system typically appear in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the furan ring (C-O-C) is expected to produce a strong, characteristic absorption band, typically in the range of 1250-1050 cm⁻¹, due to asymmetric and symmetric stretching vibrations.

C-Br Stretching: The presence of the bromine atom attached to the benzene ring is indicated by a characteristic C-Br stretching vibration, which is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the benzene ring and are expected in the 900-675 cm⁻¹ range.

The following interactive table summarizes the predicted IR absorption bands for this compound and their corresponding functional groups.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Methyl)Stretching2975 - 2850
Aromatic C=CStretching1600 - 1450
Furan Ring C-O-CStretching1250 - 1050
C-BrStretching600 - 500
Aromatic C-HOut-of-plane Bending900 - 675

This predictive analysis of the IR spectrum for this compound allows for a preliminary but scientifically grounded identification of its key structural features.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, the crystallographic analysis of closely related brominated benzofuran derivatives provides a strong basis for understanding its likely solid-state characteristics. researchgate.netnih.gov For instance, studies on other bromobenzofuran compounds have revealed common crystal packing motifs and intermolecular interactions. researchgate.net

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield precise data on its unit cell dimensions, crystal system, and space group. The benzofuran ring system is expected to be essentially planar. The bromine and methyl substituents would lie in the plane of the aromatic ring system.

Key insights that would be gained from an X-ray crystallographic study include:

Confirmation of Connectivity: The precise bonding arrangement of all atoms in the molecule would be unequivocally confirmed.

Molecular Geometry: Accurate measurements of all bond lengths and angles would be obtained. For example, the C-Br, C-C, and C-O bond lengths can be compared with standard values to identify any electronic effects of the substituents.

Intermolecular Interactions: The analysis would reveal how the molecules of this compound interact with each other in the solid state. Given the presence of the bromine atom, it is plausible that halogen bonding (C-Br···O or C-Br···π interactions) could play a role in the crystal packing, similar to what has been observed in other brominated organic compounds. nih.gov Pi-stacking interactions between the aromatic benzofuran rings of adjacent molecules are also a likely feature.

Based on crystallographic data from similar benzofuran derivatives, a hypothetical but representative set of crystallographic parameters for this compound is presented in the interactive table below. researchgate.netnih.gov

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)7 - 12
b (Å)9 - 18
c (Å)11 - 20
α (°)90
β (°)90 - 100
γ (°)90
Volume (ų)700 - 1500
Z (molecules per unit cell)4 or 8

The determination of the crystal structure of this compound would provide a definitive and high-resolution picture of its molecular and supramolecular architecture, which is fundamental to understanding its physical and chemical properties.

Future Research Directions and Opportunities

Development of Novel Asymmetric Synthesis Routes

While various methods exist for the synthesis of substituted benzofurans, the development of enantioselective routes to chiral derivatives of 7-Bromo-6-methylbenzofuran remains a compelling area for future research. nih.govresearchgate.net The synthesis of single enantiomers is crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Future research could focus on the following asymmetric strategies:

Chiral Catalyst-Mediated Cyclization: The use of chiral transition metal catalysts, such as those based on palladium, rhodium, or copper, could enable the enantioselective cyclization of appropriately designed prochiral precursors to yield chiral 2,3-dihydro-7-bromo-6-methylbenzofuran derivatives. sciforum.netacs.org

Organocatalysis: Chiral organocatalysts, including proline derivatives and chiral phosphoric acids, could be explored for promoting asymmetric intramolecular reactions, such as Michael additions or aldol (B89426) reactions, to construct the chiral benzofuran (B130515) core.

Chiral Auxiliary-Based Synthesis: The temporary incorporation of a chiral auxiliary into a synthetic intermediate can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective formation of one enantiomer over the other. The auxiliary can then be cleaved to afford the desired enantiomerically enriched this compound derivative.

Synthesis StrategyPotential PrecursorsKey Features
Chiral Catalyst-Mediated Cyclizationo-alkynylphenols, o-allylphenolsHigh catalytic efficiency, potential for high enantioselectivity. nih.gov
OrganocatalysisPhenolic substrates with Michael acceptorsMetal-free conditions, environmentally benign.
Chiral Auxiliary-Based SynthesisPhenols attached to chiral auxiliariesStoichiometric use of chiral material, broad substrate scope.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are largely unexplored and represent a significant opportunity for discovering novel transformations and synthetic methodologies. nih.govrsc.org These techniques often proceed under mild conditions and can provide access to unique reactive intermediates that are not easily generated through traditional thermal methods. researchgate.net

Future research avenues include:

Photochemical C-H Functionalization: Under photochemical conditions, it may be possible to selectively activate and functionalize the C-H bonds of the methyl group or the aromatic ring, providing a direct route to more complex derivatives without the need for pre-functionalized substrates.

Photoinduced Bromine Atom Transfer: The carbon-bromine bond in this compound could be susceptible to photochemical cleavage, generating a benzofuranyl radical. This reactive intermediate could then participate in a variety of radical-mediated reactions, such as additions to alkenes or alkynes, to form new carbon-carbon bonds.

Electrochemical Dehalogenation and Coupling: Electrochemical methods could be employed for the reductive cleavage of the carbon-bromine bond. scispace.com This could be coupled with the in-situ generation of electrophiles or nucleophiles to achieve a one-pot functionalization at the 7-position. Furthermore, electrochemical oxidation could generate radical cations, enabling intramolecular cyclizations or intermolecular coupling reactions. chim.itbeilstein-journals.orgnih.gov

Reaction TypePotential OutcomeAdvantages
Photochemical C-H FunctionalizationIntroduction of new functional groups at various positions.High selectivity, mild reaction conditions. mdpi.com
Photoinduced Bromine Atom TransferFormation of C-C bonds via radical intermediates.Access to unique reactivity. acs.org
Electrochemical Dehalogenation/CouplingControlled functionalization at the 7-position.Avoids harsh chemical reagents, precise control over redox potential. scispace.comoup.com

Rational Design of Targeted Derivatives with Enhanced Biological Selectivity

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov The this compound core provides a starting point for the rational design of new therapeutic agents with improved potency and selectivity. The presence of a halogen atom can enhance binding affinity through halogen bonding. nih.gov

Key opportunities in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 7-bromo and 6-methyl positions, as well as other positions on the benzofuran ring, will be crucial for elucidating the structural requirements for a desired biological activity. hw.ac.uk For example, the bromine atom can serve as a handle for introducing various substituents via cross-coupling reactions to probe interactions with biological targets. researchgate.netmdpi.com

Target-Based Drug Design: By identifying specific enzymes or receptors implicated in disease pathways, derivatives of this compound can be computationally designed and synthesized to act as potent and selective inhibitors. nih.govresearchgate.netrsc.org For instance, benzofuran derivatives have been investigated as inhibitors of kinases and other enzymes involved in cancer progression. researchgate.netresearchgate.net

Hybrid Molecule Synthesis: The this compound moiety can be conjugated with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. nih.gov This approach has been successful in developing potent anticancer agents. researchgate.net

Design StrategyTarget Disease AreaPotential Biological Targets
SAR StudiesCancer, Infectious DiseasesKinases, Proteases, DNA
Target-Based Drug DesignNeurodegenerative Diseases, InflammationAcetylcholinesterase, Cyclooxygenase
Hybrid Molecule SynthesisCancerTubulin, Topoisomerase

Applications in Chemical Biology Probes and Mechanistic Studies

The development of chemical tools to study biological processes is a rapidly growing field. This compound and its derivatives have the potential to be developed into valuable chemical biology probes.

Future research could focus on:

Fluorescent Probes: The benzofuran core is known to be a part of many fluorescent molecules. chemisgroup.usmdpi.com By attaching a suitable fluorophore to the this compound scaffold, potentially via the bromine atom, it may be possible to create probes for imaging specific cellular components or for sensing the presence of metal ions or other small molecules. nih.govresearchgate.net

Photoaffinity Labels: The photochemical reactivity of the benzofuran ring or the carbon-bromine bond could be exploited to develop photoaffinity labels. These molecules can be used to identify the binding partners of a drug or to map the active site of an enzyme.

Mechanistic Probes: Isotopically labeled versions of this compound or its derivatives could be synthesized to study the mechanisms of enzymatic reactions or to trace the metabolic fate of these compounds in biological systems. Benzofuran-based nucleotide analogs have been used to probe the mechanisms of DNA polymerases. acs.org

Probe TypeApplicationKey Feature
Fluorescent ProbesCellular imaging, ion sensingEmission of light upon excitation. chemisgroup.us
Photoaffinity LabelsTarget identification and validationCovalent bond formation upon photoirradiation.
Mechanistic ProbesElucidation of reaction pathwaysIsotopic labeling for tracking.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Non-Clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be applied to accelerate the identification and optimization of new drug candidates based on the this compound scaffold.

Opportunities in this non-clinical domain include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on benzofuran derivatives to predict the biological activity of novel, virtual derivatives of this compound. researchgate.net This can help prioritize which compounds to synthesize and test, saving time and resources.

Virtual Screening: Large virtual libraries of this compound derivatives can be generated and screened against the three-dimensional structures of biological targets using molecular docking simulations. researchgate.netrsc.org This can identify potential hits with high binding affinities.

De Novo Drug Design: AI algorithms can be trained to design novel molecules with desired properties from scratch. By providing the this compound core as a starting point, these algorithms could generate innovative structures with enhanced potency and selectivity.

AI/ML ApplicationPurposeExpected Outcome
Predictive Modeling (QSAR)Predict biological activity of virtual compounds.Prioritized list of compounds for synthesis. researchgate.net
Virtual ScreeningIdentify potential drug candidates from large libraries.Hits with high predicted binding affinity. researchgate.net
De Novo Drug DesignGenerate novel molecules with desired properties.Innovative drug candidates with optimized profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.